molecular formula C18H23Cl2NO4 B1334384 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid CAS No. 887344-21-0

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1334384
CAS No.: 887344-21-0
M. Wt: 388.3 g/mol
InChI Key: KKYVRPWWYUVUPJ-UHFFFAOYSA-N
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Description

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C18H23Cl2NO4 It is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Carbamate Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.

    Attachment of the 3,4-Dichlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 3,4-dichlorobenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the piperidine nitrogen, allowing selective reactions at other positions. The 3,4-dichlorobenzyl group may interact with hydrophobic pockets in proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Tert-butyl)oxycarbonyl]-3-benzylpiperidine-3-carboxylic acid: Lacks the dichloro substitution on the benzyl group.

    1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid: Contains a single chlorine atom on the benzyl group.

Uniqueness

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid is unique due to the presence of both tert-butyl carbamate and 3,4-dichlorobenzyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-4-7-18(11-21,15(22)23)10-12-5-6-13(19)14(20)9-12/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYVRPWWYUVUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396880
Record name 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-21-0
Record name 1-(1,1-Dimethylethyl) 3-[(3,4-dichlorophenyl)methyl]-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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